Congo red

Catalog No.
S524203
CAS No.
573-58-0
M.F
C32H24N6NaO6S2
M. Wt
675.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Congo red

CAS Number

573-58-0

Product Name

Congo red

IUPAC Name

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate

Molecular Formula

C32H24N6NaO6S2

Molecular Weight

675.7 g/mol

InChI

InChI=1S/C32H24N6O6S2.Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44);

InChI Key

VHDJUIBOMRHIST-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na+]

Solubility

Sol in ethanol; very slightly sol in acetone; practically insol in ether
1 G SOL IN ABOUT 30 ML WATER
10 mg/ml in 2-methoxyethanol; 1.0 mg/ml in ethanol
In water= 1.16X10+5 mg/l at 25 °C

Synonyms

Congo Red, Red, Congo

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na]

Description

The exact mass of the compound Congo red is 696.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in ethanol; very slightly sol in acetone; practically insol in ether1 g sol in about 30 ml water10 mg/ml in 2-methoxyethanol; 1.0 mg/ml in ethanolin water= 1.16x10+5 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56651. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates. It belongs to the ontological category of azo compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Congo Red in Amyloid Research

  • Detection of Amyloid Deposits

    One of the most significant uses of Congo red is in identifying amyloid deposits in tissue samples. When Congo red binds to specific features of amyloid fibrils, it exhibits a characteristic apple-green birefringence under polarized light microscopy [Science Magazine, Congo Red | Science | AAAS, ]. This visual indicator allows researchers to quickly identify potential amyloid presence in tissues.

  • Understanding Amyloid Structure

    While Congo red is a valuable tool for detection, the exact mechanism of its binding to amyloids remains a topic of investigation. Despite numerous proposals, there is no definitive X-ray crystal structure to settle the matter [National Institutes of Health, Congo Red and amyloids: history and relationship, ]. Further research on the binding process could provide insights into the structure and formation of amyloids.

  • Limitations of Congo Red

    It's important to note that Congo red staining alone is not sufficient for a definitive diagnosis of amyloidosis. Other techniques, such as immunohistochemistry and electron microscopy, are often needed for confirmation [National Institutes of Health, Congo Red and amyloids: history and relationship, ]. Additionally, Congo red staining can sometimes produce artifacts that can be misleading.

Other Scientific Research Applications

Beyond amyloidosis research, Congo red has some other applications in scientific research:

  • Microbiological Applications

  • Differential Media

Congo red is an organic compound classified as an azo dye, specifically the sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid). Its chemical formula is C32H22N6Na2O6S2\text{C}_{32}\text{H}_{22}\text{N}_{6}\text{Na}_{2}\text{O}_{6}\text{S}_{2} with a molecular weight of approximately 696.68 g/mol . Congo red is known for its water solubility, yielding a red colloidal solution, and it exhibits greater solubility in organic solvents. Historically, it was synthesized in 1883 by Paul Böttiger as a textile dye but has since fallen out of favor due to its carcinogenic properties. Nevertheless, it remains significant in histological staining and as a pH indicator, changing color from blue below pH 3.0 to red above pH 5.0 .

, particularly those involving its azo linkage. It can participate in reduction reactions where the azo bonds are broken, resulting in color changes and the formation of aromatic amines . Additionally, Congo red can form colloidal complexes with di- and tri-valent cations under acidic and alkaline conditions . Its interactions with proteins and polysaccharides also yield significant results, particularly in biological assays.

Congo red exhibits notable biological activities, particularly in the context of amyloid detection. It binds to beta-pleated sheets commonly found in amyloid fibrils, which is crucial for diagnosing amyloidosis. The binding results in a characteristic apple-green birefringence when viewed under polarized light . Furthermore, studies have indicated that Congo red can affect metabolic processes in microorganisms, such as inhibiting growth and photosynthesis in green microalgae like Chlorella vulgaris at specific concentrations .

The synthesis of Congo red involves the azo coupling of bis(diazonium) derivatives of benzidine with naphthionic acid. Initially, a blue dye is produced which is then converted into the red disodium salt during the salting-out process using sodium chloride . This method highlights the importance of controlling reaction conditions to achieve the desired dye properties.

Congo red has several applications across different fields:

  • Histology: It is widely used for staining amyloid deposits in tissue samples.
  • pH Indicator: Its color change properties make it useful for indicating pH levels.
  • Diagnostic Tool: Recent studies suggest potential applications in detecting misfolded proteins associated with diseases like Alzheimer's and preeclampsia .
  • Research: Used in flow cytometry for detecting various microorganisms.

Congo red's interactions with biological molecules have been extensively studied. It forms stable complexes with proteins and carbohydrates, which can be utilized for diagnostic purposes. For instance, its ability to bind to specific bacterial structures allows for the identification of pathogens like Shigella flexneri through unique lipopolysaccharide binding . Additionally, its aggregation behavior due to hydrophobic interactions contributes to its metachromatic properties.

Congo red shares structural similarities with other azo dyes but is unique due to its specific binding properties and applications. Here are some similar compounds:

Compound NameChemical StructureUnique Features
Direct Red 28Azo dye similar structureCommonly used for cotton dyeing
Acid Red 27Azo dyeUsed primarily in food coloring
Methyl OrangeAzo dyeServes as a pH indicator but not amyloid-specific
Sudan IIIAzo dyePrimarily used for staining lipids

Congo red's distinct ability to interact with amyloid fibrils sets it apart from these compounds, making it invaluable for specific diagnostic applications .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Red to red-brown solid; [ChemIDplus] Yellowish-red in water or orange in ethanol; [HSDB]

Color/Form

BROWNISH-RED POWDER; IN WATER YELLOWISH-RED & IN ETHANOL ORANGE

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

675.10964414 g/mol

Monoisotopic Mass

675.10964414 g/mol

Heavy Atom Count

47

Odor

ODORLESS

Appearance

Solid powder

Melting Point

>360 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3U05FHG59S

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity]

Therapeutic Uses

Dyes
/SRP: FORMER USE/: AS MUCH AS 80% OF INJECTED DOSE CAN BE RETAINED BY ABNORMAL AMYLOID DEPOSIT. THUS, DYE WILL DISAPPEAR MORE RAPIDLY FROM BLOOD OF AFFECTED PT THAN IT DOES FROM NORMAL INDIVIDUAL. IN AMYLOID GROWTHS IN LIVER, NO DYE...IN URINE; IN AMYLOID GROWTHS IN KIDNEYS, SUBSTANTIAL AMT APPEAR IN URINE.
MEDICATION (VET): HEMOSTATIC AGENT
Test for amyloidosis and for achlorhydria. ... Use of Congo Red ... as pharmaceutical colorant is not permitted by the FDA or the European Economic Community.

Pharmacology

Congo Red is the sodium salt of benzidinediazo-bis-1-naphthylamine-4-sulfonic acid; a diazo dye that is red in alkaline solution and blue in acid solution and used especially as an indicator and as a biological stain.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Health Hazard

Health Hazard

Other CAS

573-58-0

Metabolism Metabolites

Congo red, an azo dye derived from benzidine, and 2-azoxyfluorene, a derivative of 2-aminofluorene, were reduced during overnight incubation with a suspension of rat intestinal bacteria. HPLC and uv spectral analysis verified the presence of benzidine in the extracts of the Congo red incubations. ... Extracts of the Congo red incubations were mutagenic toward Salmonella typhimurium TA1538 in the presence of post-mitochondrial activating system, but Congo red was not mutagenic without this reductive pretreatment. ... The utility of the Ames test in screening for potential mutagens may be expanded by a reductive pretreatment utilizing cecal bacteria.

Wikipedia

Congo_red

Drug Warnings

Anaphylactic shock, substernal pain, cold sweat, visual impairment, vomiting. Fatal after intravenous use.

Methods of Manufacturing

BENZIDINE IS DOUBLY DIAZOTIZED & COUPLED WITH 4 -AMINO-1-NAPHTHALENESULFONIC ACID. RESULTING BISAZO ACID IS THEN CONVERTED TO DISODIUM SALT.
Initially made by coupling two moles of naphthionic acid to one of tetraazotized benzidine. Currently, due to health and environmental considerations a hydrazobenzene rearrangement, in which benzidine is not isolated, is substituted for the benzidine.

General Manufacturing Information

1-Naphthalenesulfonic acid, 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[4-amino-, sodium salt (1:2): ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
SOL DYE TAKEN UP DIRECTLY BY FIBERS, PRESUMABLY DUE TO SELECTIVE ADSORPTION. USUALLY APPLIED TO COTTON OR...(COTTON-WOOL MIXT). DYEING ASSISTANTS...SODIUM CHLORIDE OR SODIUM SULFATE ARE USED TO OBTAIN HIGHER CONCN OF DYE ON FIBERS. /DIRECT DYE/

Interactions

eta-Amyloid peptides are neurotoxic when applied to primary cultures of hippocampal neurons from the embryonic rat. This neurotoxic effect can be inhibited completely by certain dyes. ... The most potent of these are Congo Red and Congo Rubin. ... Congo red also inhibits the neurotoxic effects of the human pancreatic amylodiogenic peptide amylin. It is postulated that these dyes, by interacting with the beta-pleated sheet structure of amylodiogenic peptides, prevent aggregation and hence neurotoxicity.
beta-Amyloid (beta A) is normally produced as a nontoxic soluble peptide. In Alzheimer disease, beta A aggregates and accumulates in the brain as inert diffuse plaques or compact plaques associated with neurodegenerative changes. To determine the relationship of neurotoxicity to the physical state of beta A ... creation of (1) nonamyloidogenic amorphous aggregates of beta A (amorphous beta A, Am-beta A) analogous to diffuse plaques and (2) amyloidogenic fibrils of beta A (fibrillar beta A, Fib-beta A) analogous to compact plaques. In primary rat hippocampal culture, Fib-beta A was neurotoxic, where as Am-beta A was not toxic. Fib-beta A caused significant loss of synapses in viable neurons, while Am beta-A had no effect on synapse number. The amyloid fibril binding dye Congo red inhibited Fib-beta A neurotoxicity by inhibiting fibril formation or by binding to preformed fibrils. Congo red also inhibited the pancreatic islet cell toxicity of diabetes associated amylin, another type of amyloid fibril. These results indicate that beta A neurotoxicity requires fibril formation.

Dates

Modify: 2023-08-15
1: Clement CG, Truong LD. An evaluation of Congo red fluorescence for the diagnosis of amyloidosis. Hum Pathol. 2014 Aug;45(8):1766-72. doi: 10.1016/j.humpath.2014.04.016. Epub 2014 May 8. PubMed PMID: 24935061.
2: Reichhardt C, Jacobson AN, Maher MC, Uang J, McCrate OA, Eckart M, Cegelski L. Congo Red Interactions with Curli-Producing E. coli and Native Curli Amyloid Fibers. PLoS One. 2015 Oct 20;10(10):e0140388. doi: 10.1371/journal.pone.0140388. eCollection 2015. PubMed PMID: 26485271; PubMed Central PMCID: PMC4618944.
3: Mnif I, Fendri R, Ghribi D. Biosorption of Congo Red from aqueous solution by Bacillus weihenstephanensis RI12; effect of SPB1 biosurfactant addition on biodecolorization potency. Water Sci Technol. 2015;72(6):865-74. doi: 10.2166/wst.2015.288. PubMed PMID: 26360745.
4: Jagusiak A, Konieczny L, Krol M, Marszalek P, Piekarska B, Piwowar P, Roterman I, Rybarska J, Stopa B, Zemanek G. Intramolecular immunological signal hypothesis revived--structural background of signalling revealed by using Congo Red as a specific tool. Mini Rev Med Chem. 2015;14(13):1104-13. Review. PubMed PMID: 25429660; PubMed Central PMCID: PMC4440395.
5: Hernández-Zamora M, Perales-Vela HV, Flores-Ortíz CM, Cañizares-Villanueva RO. Physiological and biochemical responses of Chlorella vulgaris to Congo red. Ecotoxicol Environ Saf. 2014 Oct;108:72-7. doi: 10.1016/j.ecoenv.2014.05.030. Epub 2014 Jul 18. PubMed PMID: 25042247.
6: de Vasconcelos DN, Ximenes VF. Albumin-induced circular dichroism in Congo red: Applications for studies of amyloid-like fibril aggregates and binding sites. Spectrochim Acta A Mol Biomol Spectrosc. 2015;150:321-30. doi: 10.1016/j.saa.2015.05.089. Epub 2015 May 30. PubMed PMID: 26056983.
7: Jadhav AH, Zhang H, Agyemang FO, Hiremath V, Lee K, Chandradass J, Seo JG, Kim H. Preparation and Characterization of Electro-Spun Fabricated Ag-TiO2 Composite Nanofibers and Its Enhanced Photo-Catalytic Activity for the Degradation of Congo Red. J Nanosci Nanotechnol. 2015 Oct;15(10):7988-96. PubMed PMID: 26726452.
8: Cooksey CJ. Quirks of dye nomenclature. 2. Congo red. Biotech Histochem. 2014 Jul;89(5):384-7. doi: 10.3109/10520295.2014.880513. Epub 2014 Feb 13. PubMed PMID: 24520883.
9: Cheng Z, Zhang L, Guo X, Jiang X, Li T. Adsorption behavior of direct red 80 and congo red onto activated carbon/surfactant: process optimization, kinetics and equilibrium. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Feb 25;137:1126-43. doi: 10.1016/j.saa.2014.08.138. Epub 2014 Sep 23. PubMed PMID: 25305604.
10: Habibi MH, Rahmati MH. The effect of operational parameters on the photocatalytic degradation of Congo red organic dye using ZnO-CdS core-shell nano-structure coated on glass by Doctor Blade method. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Feb 25;137:160-4. doi: 10.1016/j.saa.2014.08.110. Epub 2014 Sep 6. PubMed PMID: 25218225.
11: Yildirim N, Gonen U. Capacity of a newly isolated fungus Pleurotus eryngii from Tunceli, Ovacik for chemical oxygen demand reduction and biodecolorization of Azo-Dye Congo Red. Cell Mol Biol (Noisy-le-grand). 2015 Jun 7;61(3):8-11. PubMed PMID: 26068912.
12: Reichhardt C, McCrate OA, Zhou X, Lee J, Thongsomboon W, Cegelski L. Influence of the amyloid dye Congo red on curli, cellulose, and the extracellular matrix in E. coli during growth and matrix purification. Anal Bioanal Chem. 2016 Nov;408(27):7709-7717. Epub 2016 Aug 31. PubMed PMID: 27580606.
13: Zhang LL, Liao YW, Gao HJ, Wang ZZ, Shuai C. [Removal Congo Red from Aqueous Solution Using Poly (AM-co-DVB)]. Huan Jing Ke Xue. 2015 Jun;36(6):2195-202. Chinese. PubMed PMID: 26387325.
14: Khanjani S, Morsali A. Ultrasound-promoted coating of MOF-5 on silk fiber and study of adsorptive removal and recovery of hazardous anionic dye "congo red". Ultrason Sonochem. 2014 Jul;21(4):1424-9. doi: 10.1016/j.ultsonch.2013.12.012. Epub 2013 Dec 21. PubMed PMID: 24412182.
15: Yin B, Zhang S, Jiao Y, Liu Y, Qu F, Ma Y, Wu X. Removal of Congo red dye molecules by MnO2 nanorods. J Nanosci Nanotechnol. 2014 Sep;14(9):7157-60. PubMed PMID: 25924384.
16: Hernández-Zamora M, Cristiani-Urbina E, Martínez-Jerónimo F, Perales-Vela HV, Ponce-Noyola T, Montes-Horcasitas Mdel C, Cañizares-Villanueva RO. Bioremoval of the azo dye Congo Red by the microalga Chlorella vulgaris. Environ Sci Pollut Res Int. 2015 Jul;22(14):10811-23. doi: 10.1007/s11356-015-4277-1. Epub 2015 Mar 14. PubMed PMID: 25772869.
17: Kong F, Wang A, Cheng H, Liang B. Accelerated decolorization of azo dye Congo red in a combined bioanode-biocathode bioelectrochemical system with modified electrodes deployment. Bioresour Technol. 2014 Jan;151:332-9. doi: 10.1016/j.biortech.2013.10.027. Epub 2013 Oct 21. PubMed PMID: 24262842.
18: Satheesh Babu S, Mohandass C, Vijayaraj AS, Dhale MA. Detoxification and color removal of Congo red by a novel Dietzia sp. (DTS26) - a microcosm approach. Ecotoxicol Environ Saf. 2015 Apr;114:52-60. doi: 10.1016/j.ecoenv.2015.01.002. Epub 2015 Jan 16. PubMed PMID: 25600715.
19: Ljubas D, Smoljanić G, Juretić H. Degradation of Methyl Orange and Congo Red dyes by using TiO2 nanoparticles activated by the solar and the solar-like radiation. J Environ Manage. 2015 Sep 15;161:83-91. doi: 10.1016/j.jenvman.2015.06.042. Epub 2015 Jul 6. PubMed PMID: 26160663.
20: Frid P, Anisimov SV, Popovic N. Congo red and protein aggregation in neurodegenerative diseases. Brain Res Rev. 2007 Jan;53(1):135-60. Epub 2006 Sep 7. Review. PubMed PMID: 16959325.

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